molecular formula C11H18NO6P B11766534 Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate CAS No. 833445-86-6

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate

Cat. No.: B11766534
CAS No.: 833445-86-6
M. Wt: 291.24 g/mol
InChI Key: RKFZSPSIWBCDIG-UHFFFAOYSA-N
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Description

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities, such as anticancer, antioxidant, antibacterial, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole). This reaction can be catalyzed by Cu(I) or Ru(II) catalysts . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often aim to be eco-friendly and cost-effective. Metal-free synthetic routes are being explored to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and subsequent oxidation of the cycloadducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: CuCl, propargylamines, oximes.

    Substitution: N-hydroximidoyl chlorides, triethylamine.

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate is unique due to its specific structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities. Its ability to be synthesized through eco-friendly methods also adds to its uniqueness .

Properties

CAS No.

833445-86-6

Molecular Formula

C11H18NO6P

Molecular Weight

291.24 g/mol

IUPAC Name

ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3

InChI Key

RKFZSPSIWBCDIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC

Origin of Product

United States

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